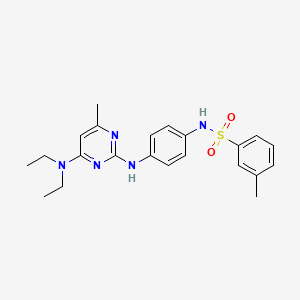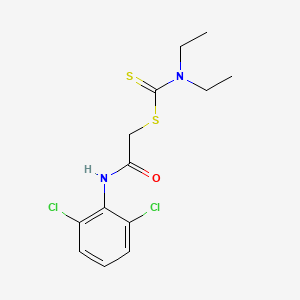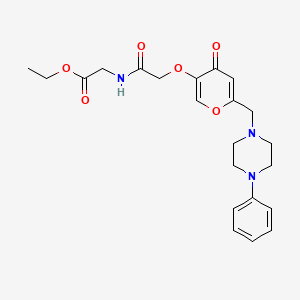
3-(4,5-Dibromothiophen-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4,5-Dibromothiophen-2-yl)propanoic acid” is a chemical compound with the molecular formula C7H6Br2O2S and a molecular weight of 313.99 . It is intended for research use only.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring (a five-membered ring with one sulfur atom and four carbon atoms) with two bromine atoms attached at the 4th and 5th positions. A propanoic acid group is attached to the 3rd position of the thiophene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not specified in the sources I found .Wissenschaftliche Forschungsanwendungen
Molecular Engineering for Solar Cell Applications
Researchers have engineered organic sensitizers, which include structures analogous to 3-(4,5-Dibromothiophen-2-yl)propanoic acid, for solar cell applications. These organic sensitizers, upon anchoring onto TiO2 films, exhibit high incident photon-to-current conversion efficiency. This suggests their potential in improving the efficiency of solar cells through enhanced light harvesting and electron transfer mechanisms. The detailed photovoltaic and computational analysis of these sensitizers provides insights into their structural, electronic, and optical properties, which are crucial for optimizing solar cell performance (Kim et al., 2006).
Fluorescence Derivatisation for Biological Assays
The derivatisation of amino acids with compounds structurally related to this compound has been explored for enhancing fluorescence in biological assays. These derivatised amino acids exhibit strong fluorescence, making them useful for biological imaging and assays. The development of blue benzo[a]phenoxazinium conjugates from these derivatives further extends their applicability in biological studies due to their strong fluorescence in both ethanol and water at physiological pH (Frade et al., 2007).
Corrosion Inhibition
Quinoxaline-based propanones, which share a functional similarity with this compound, have been investigated as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrate effective corrosion inhibition by forming a protective layer on the metal surface, suggesting their potential application in protecting industrial machinery and infrastructure from corrosive damage. The combination of experimental and computational studies provides a comprehensive understanding of their inhibitive action and adsorption properties (Olasunkanmi & Ebenso, 2019).
Advanced Oxidation Processes for Wastewater Treatment
The degradation of environmentally persistent chemicals using advanced oxidation processes involves intermediate products that may include or relate to the chemical structure of this compound. Identifying these intermediates is crucial for understanding the degradation pathways and improving the efficiency of wastewater treatment processes (Sun & Pignatello, 1993).
Conversion of Ethanol to Propene
The catalytic conversion of bio-ethanol to propene is a subject of significant interest for sustainable chemical production. Catalysts designed for this purpose may utilize principles related to the reactivity of compounds like this compound. Understanding the reaction mechanisms and pathways, as well as the role of different catalysts, is essential for developing more efficient processes for converting renewable resources into valuable chemical products (Iwamoto, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4,5-dibromothiophen-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O2S/c8-5-3-4(12-7(5)9)1-2-6(10)11/h3H,1-2H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXSACKZYBGJOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Br)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[[6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2993534.png)
![2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]-2-fluoroacetic acid](/img/structure/B2993537.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2993541.png)



![2-(4-(1-methyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2993548.png)
![N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2993549.png)
